molecular formula C7H6N2O B1581351 4-Methyl-2,1,3-benzoxadiazole CAS No. 29091-40-5

4-Methyl-2,1,3-benzoxadiazole

Cat. No.: B1581351
CAS No.: 29091-40-5
M. Wt: 134.14 g/mol
InChI Key: PTXJEYIAUIOTSH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-2,1,3-benzoxadiazole are the human glutathione S-transferases (GSTs). These are a superfamily of enzymes present in human tissues, subdivided into at least eight gene-independent classes . They play a crucial role in the detoxification of xenobiotics and are often overexpressed in many human cancers .

Mode of Action

This compound interacts with its targets, the GSTs, by binding to the H-site and forming a complex with glutathione (GSH) at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .

Biochemical Pathways

The interaction of this compound with GSTs affects the biochemical pathways related to detoxification and apoptosis. It has been shown to trigger apoptosis in several human tumor cell lines through the dissociation of the JNK GSTP1-1 complex . This indicates that the compound can modulate the biological activity of GSTs, thereby affecting the associated biochemical pathways .

Pharmacokinetics

It’s known that the compound is designed to accumulate in tumor cells, avoiding the extrusion mechanisms mediated by the multidrug resistance protein pumps .

Result of Action

The result of the action of this compound is the induction of apoptosis and cell cycle arrest in tumor cells . This is achieved through the phospho-activation of JNK and p38 and their downstream targets, including c-Jun, ATF2, and p53 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,1,3-benzoxadiazole typically involves the cyclization of 2-aminophenol with aldehydes or acids under specific conditions. One common method includes the reaction of 2-aminophenol with methyl formate in the presence of a catalyst such as triethylamine . The reaction is carried out under reflux conditions, usually in an organic solvent like ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxadiazoles, which can have different functional groups attached, enhancing their utility in different applications .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2,1,3-benzoxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-methyl-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXJEYIAUIOTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NON=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342741
Record name 4-Methyl-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29091-40-5
Record name 4-Methyl-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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